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Compound of Interest

Azetidine-3-carbonitrile
Compound Name: _
hydrochloride

Cat. No.: B1520942

An In-Depth Technical Guide to the Physical Properties of Azetidine-3-carbonitrile
Hydrochloride

Introduction: The Azetidine Scaffold in Modern
Chemistry

Azetidine-3-carbonitrile hydrochloride is a key heterocyclic building block in medicinal
chemistry and organic synthesis.[1] As a four-membered saturated ring containing a nitrogen
atom, the azetidine core imparts unique conformational rigidity and metabolic stability to
molecules. The presence of a carbonitrile group at the 3-position provides a versatile chemical
handle for further synthetic elaboration, while the hydrochloride salt form enhances stability and
aqueous solubility, making it highly amenable to various reaction conditions.[1] This guide
offers an in-depth examination of its core physical properties, providing researchers with the
foundational knowledge and practical methodologies required for its effective use.

Core Physical and Chemical Identifiers

A comprehensive understanding of a compound begins with its fundamental properties. This
data, compiled from various chemical repositories and suppliers, serves as the primary
reference for handling, characterization, and experimental design.
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Property Value Source(s)
CAS Number 345954-83-8 [2][3][4]
Molecular Formula CaH7CIN2 [11[2][3]
Molecular Weight 118.56 g/mol [2][5]
Appearance Off-white to yellow solid [1]

) Commercially available,
Purity _ [6]
typically 295%

N ) 227.7°C at 760 mmHg
Boiling Point ) [5]
(Predicted)

Store in freezer (-20°C) under
Storage ) [41[5]
inert atmosphere

A Note on Boiling Point: The listed boiling point is a predicted value, likely for the free base
form. As a hydrochloride salt, the compound is expected to decompose at elevated
temperatures rather than boil. Experimental determination via thermogravimetric analysis
(TGA) would be required to identify the decomposition temperature.

Caption: Chemical structure of Azetidine-3-carbonitrile Hydrochloride.

Experimental Determination of Physical Properties

The following protocols outline the standard methodologies for characterizing a novel or newly
synthesized batch of Azetidine-3-carbonitrile hydrochloride, ensuring its identity, purity, and
suitability for downstream applications.

Melting Point Determination

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range
typically signifies a high-purity compound, whereas a broad range often indicates the presence
of impurities, which depress and widen the melting range. For a hygroscopic salt, proper
sample preparation is paramount to obtaining an accurate reading.

Protocol:
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Sample Preparation: Dry the solid sample under high vacuum for at least 4 hours to remove
any residual moisture or solvent.

Loading: Tightly pack the dried sample into a capillary tube to a depth of 2-3 mm.
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an
approximate melting range.

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to
within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min to
allow for thermal equilibrium.

Recording: Record the temperature at which the first liquid phase appears and the
temperature at which the entire sample becomes liquid. This range is the melting point.

Trustworthiness: The protocol's validity is ensured by using a calibrated instrument and
performing a two-stage heating process. Repeating the measurement confirms the
reproducibility of the result. While no definitive melting point is consistently published, this
rigorous method provides a reliable, batch-specific value.[1][7]

Solubility Assessment

Expertise & Causality: As a hydrochloride salt, the compound is expected to have good
solubility in polar protic solvents like water, methanol, and DMSO due to favorable ion-dipole
interactions.[1] Assessing solubility in a range of solvents is crucial for selecting appropriate
systems for reactions, purification, and biological assays.

Protocol:

e Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., Water,
Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate).

e Sample Addition: Add 1 mg of the compound to each vial. Stopper and vortex for 30
seconds. Visually inspect for dissolution.
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 Incremental Addition: If dissolved, continue adding the compound in known increments (e.g.,
5 mg, 10 mg) until a saturated solution (visible solid remains) is achieved. Vortex for 30
seconds after each addition.

e Quantification: Calculate the approximate solubility in mg/mL for each solvent. For poorly
soluble systems, this provides an "insoluble” or "<1 mg/mL" result.

Trustworthiness: This method provides a systematic and semi-quantitative assessment of
solubility. By testing a spectrum of solvents from polar to nonpolar, a reliable solubility profile is
established, guiding future experimental design.

Spectroscopic Characterization

Expertise & Causality: NMR is the most powerful tool for elucidating the chemical structure of
an organic molecule. *H NMR provides information on the number of different types of protons
and their connectivity, while 13C NMR reveals the number and electronic environment of the
carbon atoms. For Azetidine-3-carbonitrile hydrochloride, DMSO-ds is a suitable solvent
due to its ability to dissolve the polar salt and the presence of an exchangeable proton (N-H)
that can be observed.

Protocol:

o Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve
it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Analysis: Transfer the solution to an NMR tube. Acquire *H and 13C spectra on a 400 MHz or
higher spectrometer.

o Data Processing: Process the spectra by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the *H spectrum to the residual DMSO solvent peak (& =
2.50 ppm) and the 13C spectrum to the DMSO-ds carbon signals (6 = 39.52 ppm).

Expected Results & Interpretation:

e 'H NMR (400 MHz, DMSO-ds):
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o Azetidine Ring Protons (CH2): Expect complex multiplets between & 3.5-4.5 ppm. The
non-equivalence of the protons adjacent to the nitrogen and the chiral center at C3 leads
to complex splitting patterns.

o Methine Proton (CH): A multiplet, likely a quintet or similar, is expected for the proton at
the C3 position, coupled to the adjacent CHz groups. This peak would likely appear
between 6 3.0-4.0 ppm.

o Amine Proton (NHz%): A broad singlet is expected at high chemical shift (5 > 9.0 ppm),
characteristic of an ammonium proton. Its integration should correspond to two protons.

e 13C NMR (100 MHz, DMSO-ds):

o Nitrile Carbon (C=N): A signal is expected in the characteristic nitrile region, 6 = 115-125
ppm.[8]

o Azetidine Ring Carbons (CH2): Signals for the two CH2 carbons bonded to the nitrogen are
expected in the range of d = 40-55 ppm.[9]

o Methine Carbon (CH): The signal for the carbon at the C3 position is expected to be
further downfield, likely in the & 25-40 ppm range.

Expertise & Causality: FTIR spectroscopy is used to identify the functional groups present in a
molecule by measuring the absorption of infrared radiation. For this compound, key
absorbances will confirm the presence of the nitrile group (C=N) and the ammonium salt.

Protocol:

o Sample Preparation: Use a solid-state sampling method, typically an Attenuated Total
Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed
directly on the crystal.

e Background Scan: Perform a background scan with no sample present to account for
atmospheric CO2z and Hz20.

e Sample Scan: Place a small amount of the solid on the ATR crystal, apply pressure to ensure
good contact, and collect the sample spectrum. Typically, 16-32 scans are co-added to
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improve the signal-to-noise ratio.
Expected Results & Interpretation:

¢ N-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3200
cm~1, which is characteristic of the N-H stretching vibrations in an ammonium hydrochloride

salt.
e C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm~2.

e C=N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-
2260 cm~1, which is definitive for the nitrile functional group.

Physical Property Characterization Workflow

Sample of Azetidine-3-carbonitrile HCI

Melting Point Solubility Screen NMR Spectroscopy FTIR Spectroscopy
(Capillary Method) (Various Solvents) (*H & 13C in DMSO-ds) (ATR)

Structural Confirmation
& ldentity

Purity Indication

Solvent System Profile

(Sharp vs. Broad Range)

Click to download full resolution via product page
Caption: Workflow for the physical characterization of the compound.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of Azetidine-3-
carbonitrile hydrochloride.
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o Storage: The compound should be stored in a tightly sealed container in a freezer (-20°C is
recommended) under an inert atmosphere (e.g., argon or nitrogen).[4][5] This prevents
degradation from moisture and atmospheric contaminants.

» Handling: Due to its potential toxicity and irritant nature, handling should be performed in a
well-ventilated fume hood.[7] Personal protective equipment, including safety glasses,
gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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